Chinoxalin-6-carbonsäure

Übersicht

Beschreibung

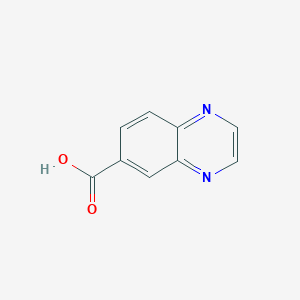

Quinoxaline-6-carboxylic acid (Q6C) is an organic compound with the molecular formula C7H6N2O2. It is a member of the quinoxaline family, which is a group of compounds that contain two nitrogen atoms connected by a six-membered aromatic ring. Q6C is a colorless solid that is soluble in water and ethanol. It has a variety of applications in the fields of medicine, biology, and chemistry.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

Chinoxalinderivate werden in großem Umfang für die Entwicklung und Gestaltung von bioaktiven Molekülen verwendet. Aufgrund der inhärenten physikalisch-chemischen Eigenschaften der Verbindung dient sie in der pharmazeutischen Chemie als entscheidendes Gerüst. Forscher nutzen Chinoxalin-6-carbonsäure, um Verbindungen mit potenziellen therapeutischen Wirkungen zu schaffen, darunter antivirale, antibakterielle und Antikrebsaktivitäten .

Entwicklung von Farbstoffen und Pigmenten

Das strukturelle Gerüst von this compound ermöglicht die Synthese von Farbstoffen und Pigmenten. Diese Farbstoffe finden Anwendung in der Textilherstellung, der Tintenproduktion und als biologische Farbstoffe in der Mikroskopie. Die Fähigkeit der Verbindung, sich mit verschiedenen funktionellen Gruppen zu konjugieren, macht sie zu einer wertvollen Einheit in der Farbstoffchemie .

Fluoreszierende Materialien

Im Bereich der Fluoreszenz wird this compound zur Entwicklung fluoreszierender Materialien verwendet. Diese Materialien sind entscheidend in der Bioimaging und Diagnostik und dienen als Marker für die Visualisierung in komplexen biologischen Systemen. Die Fluoreszenzeigenschaften der Verbindung machen sie auch für den Einsatz in Sensoren und Detektionssystemen geeignet .

Elektrolumineszierende Materialien

This compound trägt zur Herstellung von elektrolumineszierenden Materialien bei. Diese Materialien sind Schlüsselkomponenten in der Herstellung von OLEDs (organische Leuchtdioden), die in der Displaytechnologie und Beleuchtungssystemen verwendet werden. Die elektrolumineszierende Effizienz der Verbindung verbessert die Leistung dieser Geräte .

Organische Sensibilisatoren für Solarzellen

Die Verbindung wird auch als organischer Sensibilisator in Solarzellenanwendungen eingesetzt. Ihre starken Lichtabsorptionseigenschaften und die Fähigkeit, Elektronen effizient zu übertragen, machen sie zu einem exzellenten Kandidaten für farbstoffsensibilisierte Solarzellen (DSSCs) und tragen zum Fortschritt der erneuerbaren Energietechnologien bei .

Polymere optoelektronische Materialien

In der Optoelektronik wird this compound zur Entwicklung polymerer Materialien mit wünschenswerten elektronischen Eigenschaften verwendet. Diese Polymere werden zur Herstellung von Photovoltaikzellen, Leuchtdioden und Transistoren verwendet. Die Rolle der Verbindung in der Polymerchemie ist entscheidend für die Entwicklung flexibler Elektronik .

Chemische Sensoren

Chinoxalin-6-carbonsäurederivate sind integraler Bestandteil in der Gestaltung chemischer Sensoren. Diese Sensoren können das Vorhandensein verschiedener Substanzen nachweisen, darunter Gase, Ionen und organische Verbindungen. Die Reaktivität der Verbindung und die Fähigkeit, stabile Komplexe zu bilden, werden in der Sensortechnologie ausgenutzt .

Nukleinsäureforschung

Schließlich findet this compound Anwendung in der Nukleinsäureforschung. Sie wird zur Untersuchung von DNA- und RNA-Strukturen und -funktionen verwendet. Die Wechselwirkung der Verbindung mit Nukleinsäuren hilft, die Genexpression und -regulation zu verstehen, was in der Genomik und Molekularbiologie von grundlegender Bedeutung ist .

Wirkmechanismus

Target of Action

Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound . It is used as an intermediate in the production of antiprotozoal agents

Mode of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to cause DNA damage , and their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and acting as bioreductive agents .

Biochemical Pathways

Quinoxaline derivatives are known to interact with many targets, receptors, or microorganisms .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb permeant .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .

Safety and Hazards

Zukünftige Richtungen

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .

Biochemische Analyse

Cellular Effects

Quinoxaline derivatives have been reported to have effects on various types of cells and cellular processes . For instance, some quinoxaline compounds have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines . It is plausible that Quinoxaline-6-carboxylic acid may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDBVXRYDEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350155 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6925-00-4 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?

A1: Quinoxaline-6-carboxylic acid derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline-6-carboxylic acid (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].

Q2: How do the structural variations within quinoxaline-6-carboxylic acid-based polymers influence their properties and potential applications?

A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].

Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving quinoxaline-6-carboxylic acid derivatives?

A3: Researchers employ various techniques to study the polymerization of quinoxaline-6-carboxylic acid derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)